Naphthalene-2-carbothioic acid hydrazide
Description
Naphthalene-2-carbothioic acid hydrazide (synonyms: 3-hydroxy-N′-(2-oxoindol-3-yl)-2-naphthohydrazide, MFCD01209338) is a heterocyclic hydrazide derivative characterized by a naphthalene backbone substituted with a thioic acid hydrazide group at the 2-position. Its molecular formula is C₁₉H₁₃N₃O₂S, and it serves as a key intermediate in synthesizing biologically active compounds, particularly antiviral and antimicrobial agents . The compound’s structure enables diverse reactivity, allowing for functionalization at the hydrazide moiety or naphthalene ring, making it a versatile scaffold in medicinal chemistry .
Properties
Molecular Formula |
C11H10N2S |
|---|---|
Molecular Weight |
202.28 g/mol |
IUPAC Name |
naphthalene-2-carbothiohydrazide |
InChI |
InChI=1S/C11H10N2S/c12-13-11(14)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,12H2,(H,13,14) |
InChI Key |
QDTSELYJZXKRLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=S)NN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
This section evaluates Naphthalene-2-carbothioic acid hydrazide against analogous hydrazides and derivatives, focusing on structural features, biological activities, and synthetic applications.
Anti-Inflammatory Hydrazides
N-(4-Chlorobenzylidene)-2-(2-Phenoxyphenyl) Acetohydrazide (Compound 9d)
- Structure : Arylidene-substituted acetohydrazide.
- Activity : Exhibited 45% reduction in edema within 24 hours in anti-inflammatory assays, outperforming diclofenac (a standard NSAID) .
- Key Advantage : Enhanced potency due to electron-withdrawing chloro substituent, which improves binding to inflammatory targets .
Thiazolidin-4-one Derivatives (Compounds 1k and 1m)
- Structure: 2,4-Dichlorophenoxy acetic acid coupled to thiazolidin-4-one via a hydrazide linker.
- Activity : Demonstrated 81.14% and 78.80% inhibition of inflammation , respectively, surpassing indomethacin (76.36%) without gastric toxicity .
- Key Difference: The thiazolidinone ring enhances selectivity for cyclooxygenase (COX) enzymes compared to naphthalene-based hydrazides .
Antimicrobial and Antiviral Hydrazides
Arylhydrazones of p-Aminobenzoic Acid Hydrazide
- Structure: p-Aminobenzoic acid hydrazide condensed with aromatic aldehydes.
- Limitation : Less versatile than this compound, which shows broader antiviral applications .
Dynasore Analogs (From 3-Hydroxy-2-Naphthoic Acid Hydrazide)
- Structure : 3-Hydroxy-2-naphthoic acid hydrazide coupled to aryl aldehydes.
- Activity : Inhibited HIV-1 ribonuclease H and SARS-CoV-2 nsp14 exonuclease , highlighting its dual antiviral mechanism .
- Advantage Over Peers : The naphthalene core provides superior π-π stacking interactions with viral enzyme active sites compared to simpler benzoic acid derivatives .
Iron-Chelating Hydrazides
2-Hydroxy-1-Naphthylaldehyde Benzoic Acid Hydrazide Derivatives
- Structure : Benzoic acid hydrazide condensed with 2-hydroxy-1-naphthylaldehyde.
- Activity : Demonstrated potent iron-chelating capacity in macrophages and hepatocytes, critical for treating iron-overload disorders .
- Comparison : While structurally similar, this compound’s sulfur atom may enhance metal-binding affinity compared to oxygen-rich analogs .
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